N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)-1-piperidinecarboxamide, also known as CEP-1347, is a chemical compound that has been widely studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)-1-piperidinecarboxamide exerts its neuroprotective effects by inhibiting the activation of JNK, a protein kinase that is involved in the phosphorylation of c-Jun, a transcription factor that promotes neuronal cell death. By inhibiting the activation of JNK, this compound prevents the phosphorylation of c-Jun and promotes neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to have neuroprotective effects in various animal models of neurological disorders. It has been shown to reduce the loss of dopaminergic neurons in a mouse model of Parkinson's disease, and to improve cognitive function in a rat model of Alzheimer's disease. Additionally, it has been shown to reduce the accumulation of mutant huntingtin protein in a mouse model of Huntington's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)-1-piperidinecarboxamide has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its neuroprotective effects in various animal models of neurological disorders. However, it also has some limitations, including its relatively low potency and selectivity for JNK inhibition, and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)-1-piperidinecarboxamide, including the development of more potent and selective JNK inhibitors, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, further studies are needed to determine the optimal dosing and administration regimens for this compound in humans.
Synthesemethoden
N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)-1-piperidinecarboxamide can be synthesized through a multistep process involving the reaction of 4-chlorobenzoyl chloride with piperidine, followed by the reaction of the resulting intermediate with 3,4-dimethoxybenzoic acid. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to have neuroprotective effects by inhibiting the activation of c-Jun N-terminal kinase (JNK), a protein kinase that is involved in neuronal cell death.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-(3,4-dimethoxybenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-27-18-10-5-14(12-19(18)28-2)20(25)15-4-3-11-24(13-15)21(26)23-17-8-6-16(22)7-9-17/h5-10,12,15H,3-4,11,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHYLXHMGLRKRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2CCCN(C2)C(=O)NC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.